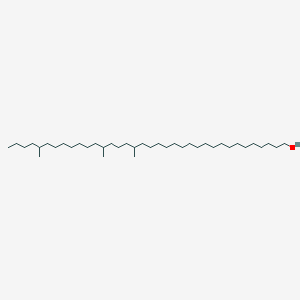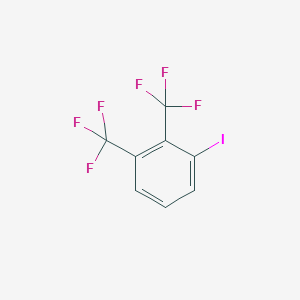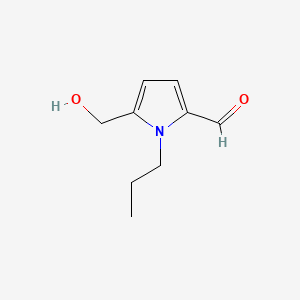
2,2-Dimethyl-6-phenylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-phenylhept-4-en-3-one is an organic compound with the molecular formula C15H20O. It is a member of the α-enone family, characterized by the presence of a carbonyl group (C=O) conjugated with a double bond (C=C). This compound is notable for its branched structure and the presence of both phenyl and dimethyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-6-phenylhept-4-en-3-one can be synthesized through the Wittig-Horner reaction, which involves the reaction of aliphatic aldehydes with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane. This method is efficient and stereoselective, minimizing side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the Wittig-Horner reaction for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2,2-Dimethyl-6-phenylhept-4-en-3-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying diastereofacial selectivity in nucleophilic addition reactions.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-phenylhept-4-en-3-one involves its interaction with molecular targets through its carbonyl and phenyl groups. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylhex-3-en-2-one
- 1,4-Diphenylpent-2-en-1-one
- 6,6-Dimethyl-5-phenylhept-3-en-2-one
- 2,2,7,7-Tetramethyl-6-phenyloct-4-en-3-one
- 5,5-Dimethyl-1,4-diphenylhex-2-en-1-one
Uniqueness
2,2-Dimethyl-6-phenylhept-4-en-3-one is unique due to its specific branched structure and the presence of both dimethyl and phenyl groups. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various research applications .
Properties
CAS No. |
114245-61-3 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenylhept-4-en-3-one |
InChI |
InChI=1S/C15H20O/c1-12(13-8-6-5-7-9-13)10-11-14(16)15(2,3)4/h5-12H,1-4H3 |
InChI Key |
QONLUZKARIRCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)C(C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)





![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)



